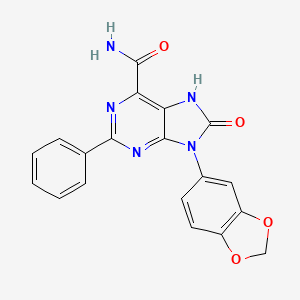

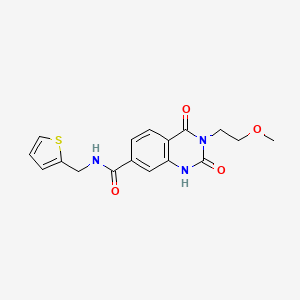

![molecular formula C8H8BrN3S B2421756 1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine CAS No. 926257-64-9](/img/structure/B2421756.png)

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(5-Bromothiophen-2-yl)methyl-1H-pyrazol-5-amine, also known as 5-bromo-2-methylthiophen-3-amine, is an organosulfur compound used in various scientific research applications. It is a heterocyclic compound containing both nitrogen and sulfur, and is a derivative of pyrazole. It has been used in the synthesis of various other compounds, as well as in the study of its mechanism of action, biochemical and physiological effects, and potential applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis of Thiophene Based Pyrazole Amides : A study by Kanwal et al. (2022) in "Molecules" discusses the synthesis of pyrazole-thiophene-based amide derivatives, including the use of 5-Bromothiophene. They observed good yields and performed a detailed analysis of the electronic structure and non-linear optical (NLO) properties of the synthesized compounds (Kanwal et al., 2022).

Crystallographic Analysis of Pyrazole Derivatives : Titi et al. (2020) in the "Journal of Molecular Structure" explored the crystallographic analysis of pyrazole derivatives. They provided insights into the geometric parameters and potential biological activities of these compounds (Titi et al., 2020).

Spectral and Antimicrobial Activity : A study in "Molecular Crystals and Liquid Crystals" by S. M et al. (2022) focused on the spectral, antimicrobial, and anticancer activities of a Schiff base related to 5-bromothiophene-2-carboxaldehyde and 4-amino antipyrine (S. M et al., 2022).

Intramolecular H-Bonding in Pyrazole Derivatives : Research by Szlachcic et al. (2020) in the "Journal of Molecular Structure" highlights the importance of intramolecular hydrogen bonds in the reactivity of pyrazole derivatives, suggesting alternative synthesis methods (Szlachcic et al., 2020).

DFT and XRD Studies : The study of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine by Tamer et al. (2016) in the "Journal of Molecular Structure" combined experimental and DFT approaches to understand its molecular structure and nonlinear optical properties (Tamer et al., 2016).

Biological and Pharmaceutical Applications

Antiviral Activity : Tantawy et al. (2012) in "Medicinal Chemistry Research" synthesized 3-methyl-1,5-diphenyl-1H-pyrazole derivatives and evaluated their antiviral activity against herpes simplex virus, highlighting the potential of these compounds in antiviral therapies (Tantawy et al., 2012).

Cancer Treatment : Panneerselvam et al. (2022) in "Anti-cancer agents in medicinal chemistry" explored the synthesis of amide derivatives for potential breast cancer treatment, demonstrating promising cytotoxic activity in cell lines (Panneerselvam et al., 2022).

Antibacterial Activity : Feng et al. (2018) in the "Journal of the Iranian Chemical Society" studied the antibacterial properties of pyrazole Schiff bases, indicating their potential as antibacterial agents (Feng et al., 2018).

Synthesis and Antitumor Activities : A study by Titi et al. (2020) in the "Journal of Molecular Structure" synthesized pyrazole derivatives and identified antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).

Inhibition of Mild Steel Corrosion : Cissé et al. (2011) in "Surface Review and Letters" found that pyridin-pyrazol derivatives, including brominated variants, are efficient corrosion inhibitors for mild steel in acidic solutions, demonstrating their utility in industrial applications (Cissé et al., 2011).

Propiedades

IUPAC Name |

2-[(5-bromothiophen-2-yl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3S/c9-7-2-1-6(13-7)5-12-8(10)3-4-11-12/h1-4H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIUCBDDKZDSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

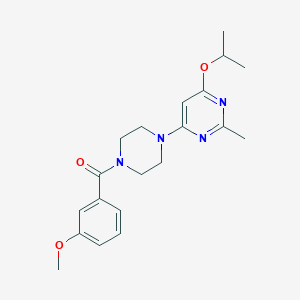

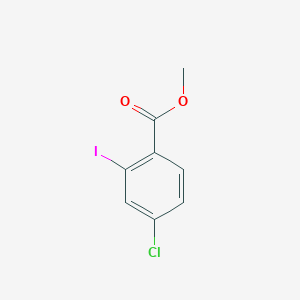

![N-(4-chloro-3-nitrophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B2421675.png)

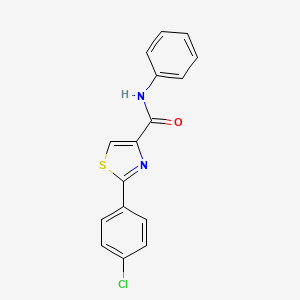

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

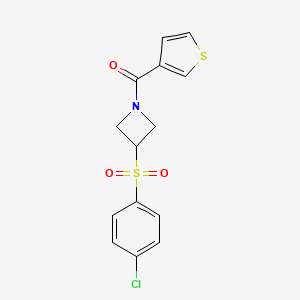

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2421682.png)

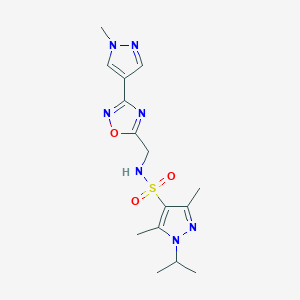

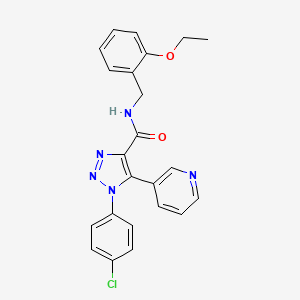

![N-ethyl-N-(3-methylphenyl)-N'-(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2421685.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2421686.png)